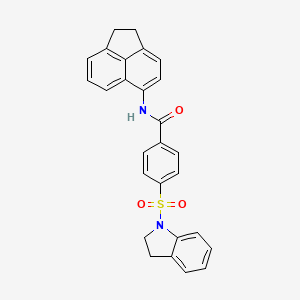

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide

Description

N-(1,2-Dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a 1,2-dihydroacenaphthene core linked to a sulfonamide-substituted benzamide group.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3S/c30-27(28-24-15-12-20-9-8-19-5-3-6-23(24)26(19)20)21-10-13-22(14-11-21)33(31,32)29-17-16-18-4-1-2-7-25(18)29/h1-7,10-15H,8-9,16-17H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSFLDVWRXTVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acenaphthylene moiety and an indoline sulfonamide group. Its molecular formula is , highlighting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that the compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Histone Deacetylase Inhibition

The compound has also been studied for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their potential in cancer therapy due to their ability to alter gene expression by modifying histone acetylation status. In one study, this compound was shown to selectively inhibit HDAC6, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This neuroprotective activity is thought to be mediated through the modulation of oxidative stress pathways and inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results revealed a dose-dependent reduction in cell viability across all tested lines, with IC50 values indicating substantial potency against breast and lung cancer cells.

Case Study 2: Mechanistic Insights into HDAC Inhibition

Another study focused on elucidating the mechanism by which this compound inhibits HDAC activity. By employing both biochemical assays and cellular models, it was demonstrated that the compound not only inhibited HDAC6 but also led to downstream effects on gene expression profiles associated with cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazol-2-Amine Series ()

Six compounds (3c–3h) synthesized in 2011 share the 1,2-dihydroacenaphthylen-5-yl group but differ in their substitution patterns. Key comparisons include:

| Compound | Substituent | Melting Point (°C) | Yield (%) | Purity (%) | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|---|

| 3c | 4-Ethoxyphenyl-thiazol-2-amine | 194.3–197.0 | 64.4 | 99.3 | Thiazole ring replaces benzamide; lacks sulfonamide |

| 3d | 4-Methoxyphenyl-thiazol-2-amine | 185.4–188.6 | 52.4 | 99.6 | Similar to 3c; methoxy vs. ethoxy substituent |

| 3e | 3,5-Dichlorophenyl-thiazol-2-amine | 222.6–225.1 | 54.9 | 98.6 | Electron-withdrawing Cl groups; higher melting point |

| 3g | Benzoic acid-thiazol-2-amine | 323.1–325.6 | 73.6 | 99.0 | Carboxylic acid group enhances polarity and melting point |

Key Observations :

- The thiazol-2-amine derivatives exhibit higher melting points (e.g., 3g at 323°C) compared to typical benzamides, suggesting stronger intermolecular interactions or crystallinity due to hydrogen bonding via the amine group .

Oxadiazole-Based Sulfamoyl Benzamides ()

Compounds LMM5 and LMM11 are benzamide derivatives with sulfamoyl substituents and oxadiazole rings:

| Compound | Substituent | Key Structural Differences vs. Target Compound | Biological Context |

|---|---|---|---|

| LMM5 | Benzyl(methyl)sulfamoyl + oxadiazole | Oxadiazole ring replaces indoline; alkyl sulfamoyl group | Antifungal activity tested |

| LMM11 | Cyclohexyl(ethyl)sulfamoyl + oxadiazole | Bulky cyclohexyl group increases lipophilicity | Solubilized with Pluronic F-127 |

Key Observations :

- The oxadiazole heterocycle in LMM5/LMM11 may confer metabolic stability compared to the indoline group in the target compound, which could undergo ring-opening reactions .

Piperidine-Substituted Analog ()

The compound N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a direct structural analog with a 3,5-dimethylpiperidine sulfonyl group instead of indolin-1-ylsulfonyl:

| Feature | Target Compound | Piperidine Analog | Implications |

|---|---|---|---|

| Sulfonamide substituent | Indoline (5-membered fused ring) | 3,5-Dimethylpiperidine (6-membered) | Piperidine may enhance lipophilicity |

| Ring flexibility | Rigid, planar indoline | Flexible piperidine | Altered binding pocket interactions |

Key Observations :

- The piperidine analog’s methyl groups and larger ring size may improve membrane permeability but reduce target specificity compared to the indoline group.

- Differences in hydrogen-bonding capacity (indoline’s NH vs. piperidine’s tertiary amine) could influence solubility and protein-binding efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.